molecular formula C14H20Cl2N4O3S B2545094 N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide CAS No. 878723-05-8

N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide

Cat. No.: B2545094
CAS No.: 878723-05-8
M. Wt: 395.3
InChI Key: XUCDODSZSPRJGQ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide: is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide typically involves multiple steps. The process begins with the preparation of the 3,5-dichloroaniline, which is then reacted with 2-chloroacetyl chloride to form an intermediate. This intermediate is subsequently reacted with 4-(dimethylsulfamoyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • N-(3,5-dichlorophenyl)-2-[4-(methylsulfamoyl)piperazin-1-yl]acetamide
  • N-(3,5-dichlorophenyl)-2-[4-(ethylsulfamoyl)piperazin-1-yl]acetamide

Comparison: Compared to similar compounds, N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N4O3S/c1-18(2)24(22,23)20-5-3-19(4-6-20)10-14(21)17-13-8-11(15)7-12(16)9-13/h7-9H,3-6,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCDODSZSPRJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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